molecular formula C6H3BrFN3 B6360943 3-Bromo-6-fluoroimidazo[1,2-b]pyridazine CAS No. 1454814-05-1

3-Bromo-6-fluoroimidazo[1,2-b]pyridazine

Cat. No. B6360943
CAS RN: 1454814-05-1
M. Wt: 216.01 g/mol
InChI Key: ZWTGQNADSJRPIB-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoroimidazo[1,2-b]pyridazine is a synthetic heterocyclic compound with the molecular formula C6H3BrFN3 . It has an average mass of 216.010 Da and a monoisotopic mass of 214.949432 Da .


Molecular Structure Analysis

The molecular structure of 3-Bromo-6-fluoroimidazo[1,2-b]pyridazine is characterized by the presence of bromine (Br), fluorine (F), nitrogen (N), and hydrogen (H) atoms in its structure . The exact structure can be determined using techniques like X-ray diffraction (XRD) and density functional theory (DFT) calculations .

Scientific Research Applications

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues, which are structurally similar to 3-Bromo-6-fluoroimidazo[1,2-b]pyridazine, have been developed as antituberculosis agents . These compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Pharmacological Properties

Imidazo[1,2-b]pyridazine derivatives show diverse biological activities and pharmacological properties . These include antifungal, anti-diabetes, antiparasitic, anti-inflammatory, and anti-proliferative activity .

Acetylcholinesterase Inhibitors

Imidazo[1,2-b]pyridazine derivatives can also be used as acetylcholinesterase inhibitors . These inhibitors are often used in the treatment of diseases like Alzheimer’s and Myasthenia Gravis .

Ligands for Gamma-Hydroxybutyric Acid (GHB) Binding Sites

Imidazo[1,2-b]pyridazine derivatives can be used as novel ligands with high affinity for gamma-hydroxybutyric acid (GHB) binding sites . This could potentially be used in the treatment of narcolepsy and alcohol withdrawal .

Cytotoxicity Studies

3-Bromo-6-fluoroimidazo[1,2-b]pyridazine has shown no cytotoxicity (IC 50, >10 μM) against three human cell lines e.g., neuroblastoma cell line (SH-SY5Y), human embryonic kidney 293 (HEK293), and human liver cancer cell line (HepG2) . This makes it a potential candidate for further pharmacological studies .

Chemical Research

3-Bromo-6-fluoroimidazo[1,2-b]pyridazine is available from several suppliers for scientific research needs . It can be used in various chemical reactions and synthesis .

Safety and Hazards

The safety data sheet for similar compounds like 3-Bromo-6-chloroimidazo[1,2-b]pyridazine suggests that they may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

3-bromo-6-fluoroimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFN3/c7-4-3-9-6-2-1-5(8)10-11(4)6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTGQNADSJRPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-fluoroimidazo[1,2-b]pyridazine

Synthesis routes and methods

Procedure details

To an ambient temperature, stirred solution of 6-fluoro-imidazo[1,2-b]pyridazine (2.1 g, 15.3 mmol) in glacial acetic acid (20 mL) was slowly added bromine (2.5 g, 15.3 mmol). Upon completion of this addition the reaction solution was poured into water and extracted with ethyl acetate. The extract was dried (MgSO4) and flash chromatographed (silica gel, eluted with 30% (v/v) ethyl acetate/hexanes) to provide 0.9 g of 3-bromo-6-fluoro-imidazo[1,2-b]pyridazine. LRMS (ESI) m/z 215.9/217.9 [(M+H)]+, calc'd for C6H3BrFN3: 216.01.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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